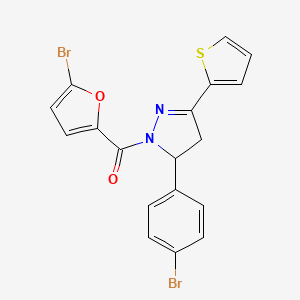

1-(5-bromofuran-2-carbonyl)-5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Description

This compound is a pyrazole derivative featuring a 5-bromofuran-2-carbonyl group, a 4-bromophenyl substituent, and a thiophen-2-yl moiety. The brominated aromatic rings in this compound likely enhance lipophilicity, influencing both its physicochemical properties (e.g., solubility, melting point) and biological interactions . The thiophene and bromofuran groups may contribute to unique intermolecular interactions in the solid state, as observed in structurally related compounds .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2N2O2S/c19-12-5-3-11(4-6-12)14-10-13(16-2-1-9-25-16)21-22(14)18(23)15-7-8-17(20)24-15/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMGSICSRHRPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound TCMDC-125623 is the protein kinase PfCLK3. PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum.

Mode of Action

TCMDC-125623 interacts with PfCLK3, inhibiting its function. The interaction occurs between the kinase hinge region peptide backbone and the azaindole via two H-bonds. This inhibition disrupts the normal function of PfCLK3, leading to changes in the parasite’s RNA splicing.

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125623 affects the RNA splicing pathway in the malaria parasite. This disruption in RNA splicing affects the parasite’s ability to survive and reproduce.

Pharmacokinetics

Result of Action

The result of TCMDC-125623’s action is the rapid killing of P. falciparum at the trophozoite to schizont stages. It also prevents the development of stage V gametocytes and inhibits the development of liver stage parasites.

Biological Activity

1-(5-bromofuran-2-carbonyl)-5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a synthetic compound with a complex structure that incorporates various heterocyclic moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H12Br2N2O2S, with a molecular weight of 480.17 g/mol. The compound features a pyrazole core substituted with brominated furan and phenyl groups, as well as a thiophene ring, which may contribute to its diverse biological activities.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. In one study, compounds similar to the target compound were shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, demonstrating their potential as anti-inflammatory agents . For instance, derivatives with similar structures exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.

2. Antimicrobial Activity

Pyrazoles have been reported to possess antimicrobial properties against various pathogens. A study highlighted the synthesis of novel pyrazole derivatives that showed promising antibacterial activity against strains such as E. coli and S. aureus. The presence of specific substituents was crucial for enhancing this activity .

3. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that compounds with similar structures could inhibit cell proliferation across various cancer cell lines in the NCI-60 panel. Notably, some derivatives exhibited moderate to good activity against breast and prostate cancer cells . The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

4. Monoamine Oxidase Inhibition

Some pyrazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. These compounds showed high selectivity and potency in inhibiting both MAO-A and MAO-B isoforms, suggesting their potential therapeutic applications in neuroprotection .

Case Studies

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Selvam et al. (2016) | Pyrazole derivatives | MAO-B inhibition | High activity against MAO isoforms |

| Burguete et al. (2020) | Novel pyrazoles | Antimicrobial | Effective against E. coli and S. aureus |

| Chovatia et al. (2020) | Pyrazole derivatives | Antitubercular | Promising results against Mycobacterium tuberculosis |

The mechanisms underlying the biological activities of pyrazole derivatives are multifaceted:

- Inflammatory Pathway Modulation : Pyrazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

- Cell Cycle Regulation : Certain derivatives induce apoptosis in cancer cells by modulating key regulatory proteins involved in the cell cycle.

- Enzyme Inhibition : The inhibition of enzymes such as MAO-B can lead to increased levels of neurotransmitters, providing neuroprotective effects.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(5-bromofuran-2-carbonyl)-5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole have been evaluated for their ability to inhibit cancer cell proliferation.

- A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell growth signaling pathways .

-

Anti-inflammatory Properties

- The compound's structural analogs have shown promise as anti-inflammatory agents. Research indicates that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandins .

-

Antimicrobial Activity

- The unique structure of this compound allows it to interact with bacterial cell membranes, potentially leading to bactericidal effects. Studies have reported that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

Materials Science Applications

-

Polymeric Materials

- The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Research indicates that these compounds can act as cross-linking agents or modifiers in polymer synthesis, leading to materials with improved performance characteristics .

-

Sensors and Electronics

- Due to their electronic properties, pyrazole derivatives are being investigated for use in organic electronic devices, including sensors and transistors. The ability of these compounds to conduct electricity while maintaining stability under various environmental conditions makes them attractive for such applications .

Case Study 1: Anticancer Activity Evaluation

A study focusing on the synthesis of pyrazole derivatives highlighted the anticancer potential of compounds similar to This compound . The results showed a significant reduction in cell viability in various cancer cell lines, suggesting a promising avenue for further drug development.

Case Study 2: Anti-inflammatory Mechanism

In a detailed investigation into the anti-inflammatory effects of pyrazole derivatives, researchers found that these compounds effectively inhibited COX enzymes in vitro. Molecular docking studies revealed strong binding affinities, supporting their potential as therapeutic agents against inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its dual bromination (5-bromofuran and 4-bromophenyl) and thiophene substitution. Key comparisons include:

- Halogen Effects : Bromine’s larger atomic radius and higher electronegativity compared to chlorine or fluorine may increase molecular weight, melting points, and van der Waals interactions. For example, a chlorophenyl analog (m.p. 204°C, ) has a lower melting point than brominated derivatives, which often exceed 220°C .

Physicochemical Properties

- Melting Points : Brominated derivatives generally exhibit higher melting points due to stronger halogen bonding. For instance, the target compound’s analogs with dual bromination (e.g., 1-(4-bromophenyl)-5-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole) have m.p. >220°C , whereas fluorinated analogs (e.g., compound 2k in ) melt at ~145°C.

- IR Spectra : The bromofuran carbonyl group is expected to show a strong C=O stretch near 1650–1700 cm⁻¹, similar to furan-containing chalcones . Sulfonyl-containing analogs display distinct SO₂ stretches at 1150–1310 cm⁻¹ .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Answer:

The compound is typically synthesized via a multi-step protocol involving (1) condensation reactions to form the pyrazole core and (2) acylative coupling to introduce the bromofuran moiety. Key steps include:

- Ring-closure reactions using α,β-unsaturated ketones with hydrazine derivatives under basic conditions (e.g., ethanol/NaOH) .

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as demonstrated for analogous pyrazoline-thiazole hybrids .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance yields in acylation steps, while ethanol/water mixtures minimize byproducts during cyclization .

Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of ketone to hydrazine) and using catalytic p-toluenesulfonic acid .

Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Answer:

A combination of spectroscopic and crystallographic techniques is essential:

- NMR (¹H/¹³C) : Assign diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.1–4.0 ppm) and confirm regiochemistry via NOESY .

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving bromine/thiophene substituent positions. Data collection at 100 K reduces thermal motion artifacts .

- Mercury CSD : Validate packing patterns and intermolecular interactions (e.g., C–H···π contacts between thiophene and bromophenyl groups) .

Example: A related pyrazoline-thiazole derivative showed a torsion angle of 176.4° for the thiophene-pyrazole linkage, confirmed via single-crystal analysis .

Advanced: How can researchers resolve discrepancies in crystallographic data refinement, particularly regarding disordered substituents?

Answer:

Disorder in bromine/thiophene groups is common due to their bulkiness. Strategies include:

- Multi-position refinement : Split bromine occupancy (e.g., 60:40) using SHELXL’s PART command, with geometric restraints to prevent overfitting .

- Twinned data handling : Apply HKLF 5 format in SHELXL for non-merohedral twinning, as seen in brominated furan derivatives .

- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and Mercury’s void analysis to identify solvent-accessible regions .

Advanced: What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound for antiviral or CNS activity?

Answer:

SAR studies require:

- Substituent variation : Replace bromofuran with other electron-withdrawing groups (e.g., nitro, CF₃) to assess antiviral potency. Pyrazolines with 4-nitrophenyl groups showed enhanced WNV inhibition (EC₅₀ = 2.1 µM) .

- Biological assays : Use viral titer reduction assays (e.g., WNV strain NY99) and forced swim tests (for CNS activity) at 10 mg/kg doses .

- Computational modeling : Dock the compound into RNA polymerase/helicase active sites (PDB: 2HCN) using AutoDock Vina to predict binding modes .

Advanced: How should researchers address contradictions in biological activity data across different assays?

Answer:

Contradictions often arise from assay-specific conditions. Mitigation steps:

- Dose-response standardization : Test compounds at logarithmic concentrations (1–100 µM) in triplicate to identify off-target effects .

- Cytotoxicity controls : Use MTT assays (e.g., Vero cells) to normalize antiviral activity to cell viability .

- Meta-analysis : Compare data across studies using Bürgi-Dunitz angle analysis to correlate substituent orientation with activity trends .

Advanced: What computational methods are used to predict interactions between this compound and biological targets?

Answer:

- Pharmacophore modeling : Define essential features (e.g., bromine as a halogen bond donor, thiophene as a π-π stacker) using Schrödinger’s Phase .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers (critical for CNS penetration) .

- QSAR : Develop regression models using CODESSA PRO to link logP values (<3.5) and dipole moments (>4.5 D) with antiviral IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.